6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione
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Overview
Description
6-(4-METHOXYPHENYL)-4-(2-THIENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-4-(2-THIENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-4-(2-THIENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(4-METHOXYPHENYL)-4-(2-THIENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-4-(2-THIENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-METHOXYPHENYL)-4-(2-FURYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE
- 6-(4-METHOXYPHENYL)-4-(2-PYRIDYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE
Uniqueness
6-(4-METHOXYPHENYL)-4-(2-THIENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic or optical characteristics.
Properties
Molecular Formula |
C15H14N2OS2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C15H14N2OS2/c1-18-11-6-4-10(5-7-11)12-9-13(17-15(19)16-12)14-3-2-8-20-14/h2-9,13H,1H3,(H2,16,17,19) |
InChI Key |
LZGMHMXCSJIMSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=CS3 |
Origin of Product |
United States |
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